N-(4-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide
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Overview
Description
N-(4-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMA-1 and is a member of the thiophene acetamide family.
Mechanism of Action
The exact mechanism of action of N-(4-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine. It is also believed to have an effect on the GABAergic system, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has been shown to reduce the levels of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to reduce pain sensitivity in animal models. Additionally, it has been shown to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
The advantages of N-(4-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide for lab experiments include its relatively simple synthesis method, its potential applications in various scientific research fields, and its low toxicity. However, some limitations include its limited solubility in water, which may make it difficult to administer in certain experiments, and its relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for the study of N-(4-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide. One potential direction is the investigation of its potential use as an antidepressant and anxiolytic agent. Another potential direction is the study of its effects on memory and learning, which may have implications for the treatment of cognitive disorders. Additionally, further research could be conducted to investigate its potential applications in the treatment of pain and inflammation. Finally, the development of more efficient synthesis methods and analogs of this compound could lead to the discovery of new compounds with even greater potential for scientific research.
Synthesis Methods
The synthesis of N-(4-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide involves the reaction of 4-fluoro-2-methylbenzoic acid with thioacetic acid in the presence of a catalyst. The resulting intermediate is then reacted with ammonia to yield the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use as an antidepressant and anxiolytic agent. Moreover, it has been studied for its effects on memory and learning.
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-9-6-11(14)2-3-12(9)15-13(16)7-10-4-5-17-8-10/h2-6,8H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDOPLVRGDMLAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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